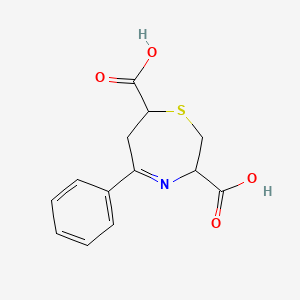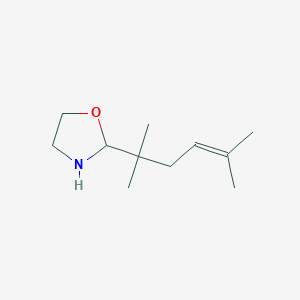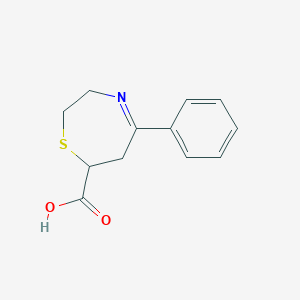
5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid
説明
5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid (PTDA) is a heterocyclic compound that has been widely studied for its potential therapeutic applications. PTDA is a cyclic amino acid derivative that is structurally similar to glutamate, a neurotransmitter in the central nervous system. PTDA has been shown to have various biochemical and physiological effects, making it a promising candidate for drug development.
作用機序
The mechanism of action of 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid is not fully understood, but it is thought to act as a modulator of glutamatergic neurotransmission. 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor, and to inhibit the release of glutamate. This may contribute to its neuroprotective effects, as excessive glutamate release is associated with neurodegenerative diseases.
Biochemical and Physiological Effects:
5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid has been shown to have analgesic effects, reducing pain sensitivity in animal models.
実験室実験の利点と制限
One advantage of using 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid in lab experiments is its high purity and stability. 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid is also relatively easy to synthesize using established methods. However, one limitation of using 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid is its limited solubility in water, which may affect its bioavailability and absorption in vivo. In addition, further studies are needed to fully understand the mechanism of action of 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid and its potential therapeutic applications.
将来の方向性
There are several future directions for research on 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of psychiatric disorders, such as depression and anxiety. In addition, further studies are needed to fully understand the biochemical and physiological effects of 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid and its mechanism of action.
科学的研究の応用
5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, as well as anti-inflammatory and analgesic properties. 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid has also been investigated for its potential use in the treatment of epilepsy, anxiety, and depression. In addition, 5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid has been studied for its potential use in the treatment of cancer and as an antibacterial agent.
特性
IUPAC Name |
5-phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c15-12(16)10-7-19-11(13(17)18)6-9(14-10)8-4-2-1-3-5-8/h1-5,10-11H,6-7H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFDHDGTMZDLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SCC(N=C1C2=CC=CC=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-2,3,6,7-tetrahydro-1,4-thiazepine-3,7-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(1,3-benzodioxol-5-ylmethylene)amino]-2-hydroxybenzoic acid](/img/structure/B3821022.png)

![imidazo[1,2-a]pyridin-2-yl(methoxyimino)acetic acid](/img/structure/B3821039.png)
![1-[(4-benzyl-1-piperidinyl)methyl]-1H-indole-2,3-dione](/img/structure/B3821043.png)
![8-(3,4-dihydroisoquinolin-2(1H)-ylacetyl)-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3821047.png)

![2-methyl-1,2,3,4,4a,11a-hexahydropyrido[3,4-b][1,5]benzothiazepin-5(6H)-one](/img/structure/B3821072.png)

![2-cyclohexyl-5-(4-methoxyphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B3821089.png)
![4b,9b-dihydroxy-7,7-dimethyl-6,7,8,9b-tetrahydro-4bH-benzo[b]indeno[2,1-d]furan-9,10-dione](/img/structure/B3821102.png)
![3a,8b-dihydroxy-2-(hydroxymethyl)-4-oxo-4,8b-dihydro-3aH-indeno[1,2-b]furan-3-carboxylic acid](/img/structure/B3821110.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B3821116.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B3821119.png)
